TMP778
Overview
Description
TMP778 is a potent and selective RORγt inverse agonist . It has a molecular formula of C31H30N2O4 and a molecular weight of 494.58 . It is used in research and is not intended for patient use .
Molecular Structure Analysis
The molecular structure of TMP778 is represented by the formula C31H30N2O4 . Unfortunately, the specific structural diagram is not provided in the available resources.Physical And Chemical Properties Analysis
TMP778 is a powder that is stored at -20°C for 3 years or at 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month . It has a solubility of 240 mg/mL in DMSO .Scientific Research Applications
Meteorological and Environmental Applications
Satellite Precipitation Analysis
TMPA (Tropical Rainfall Measuring Mission Multi-satellite Precipitation Analysis) products are used to quantify and understand precipitation patterns, climate change, hydrologic models, and drought in scientific investigations (Milewski, Elkadiri, & Durham, 2015).
Error Characterization in Precipitation Models
TMPA products are evaluated for their accuracy and potential in various hydro-meteorological applications, providing crucial data for weather forecasting and environmental studies (Prakash, Mitra, Aghakouchak, & Pai, 2015).
Hydrological Modeling
TMPA research products are used in hydrological modeling to improve streamflow simulation and understand precipitation dynamics in various climatic conditions (Peng, Shi, Ni-Meister, Zhao, & Ji, 2014).
Medical Research Applications
Treatment of Autoimmune Diseases
Tetramethylpentadecane (TMPD), also known as pristane, is used in murine models of systemic lupus erythematosus (SLE) for studying autoimmune diseases (Reeves, Lee, Weinstein, Satoh, & Lu, 2009).
Neuroscience Research
Tetramethylpyrazine (TMP), extracted from the Chinese medicinal herb Chuanxiong, has been shown to induce differentiation in human neuroblastoma cells, suggesting potential applications in treating nervous system diseases (Yan et al., 2015).
Studying Corneal Neovascularization
In a study on corneal neovascularization, Tetramethylpyrazine (TMP) was found to have therapeutic effects, suggesting its potential in ocular research (Tang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-[2-[(S)-(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34)/t30-,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIURRJOJDQOMFC-IOWSJCHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)[C@H](C5=C(ON=C5C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((S)-(3,5-Dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)-N-((S)-(2,4-dimethylphenyl)(phenyl)methyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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